4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine
Description
The compound 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine features a pyrimidine core substituted at the 4-position with a methyl group and at the 6-position with a methoxy-piperidinylmethyl-benzoyl-pyrazole moiety. The piperidine ring and benzoyl group may enhance binding affinity through hydrophobic interactions, while the pyrazole could contribute to hydrogen bonding with target proteins.
Properties
IUPAC Name |
[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16-12-20(23-15-22-16)28-14-17-6-10-25(11-7-17)21(27)18-4-2-5-19(13-18)26-9-3-8-24-26/h2-5,8-9,12-13,15,17H,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUZRMXVWPZJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrazole Moiety: This step involves the reaction of the pyrimidine core with a pyrazole derivative, often using a coupling reagent such as EDCI or DCC.
Attachment of the Benzoyl Group: This is typically done through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like AlCl3.
Incorporation of the Piperidine Ring: The final step involves the nucleophilic substitution of the pyrimidine core with a piperidine derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Core
The pyrimidine ring undergoes nucleophilic displacement at C-2 and C-4 positions under acidic or basic conditions:
Key Insight : Steric hindrance from the piperidine-linked benzoyl group limits reactivity at C-6, favoring substitutions at C-2 .
Electrophilic Aromatic Substitution on Pyrazole
The 1H-pyrazole moiety undergoes regioselective electrophilic attacks:
Mechanistic Note : Electron-donating effects from the piperidine nitrogen direct substitution to pyrazole's C-4/C-5 positions .
Hydrolysis of Ester and Amide Linkages
Controlled hydrolysis targets labile bonds in the structure:
Stability Data : The benzoyl-piperidine linkage shows higher hydrolytic stability (t<sub>1/2</sub> > 24h at pH 7.4) compared to methoxy-pyrimidine (t<sub>1/2</sub> = 8.5h) .
Cross-Coupling Reactions
Palladium-mediated couplings enable late-stage diversification:
| Reaction Type | Catalyst System | Substrate | Product | Yield | Source |
|----------------------|-------------------------------|-----------------------------------------|-----------------------------------------------------------------------------|
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and reduce edema in experimental models. For instance, derivatives have shown lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, suggesting a favorable safety profile .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings indicate that it may inhibit tumor cell proliferation by modulating key signaling pathways associated with cell growth and survival. The following table summarizes the observed IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12 |
| MCF-7 (Breast) | 15 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated efficacy against various bacterial strains. The structural features of this compound position it as a potential antimicrobial agent due to its ability to interact with microbial enzymes and receptors.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrimidine ring followed by the introduction of the methoxy group and piperidine ring. Reaction conditions such as temperature and solvents are critical for optimizing yield and purity.
The mechanism of action is believed to involve binding to specific molecular targets, including enzymes or receptors involved in inflammatory processes and cancer cell proliferation. This interaction modulates their activity, leading to the observed biological effects.
Case Studies
Several studies have documented the pharmacological evaluation of similar compounds:
- Anti-inflammatory Evaluation : A study assessed the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives in reducing carrageenan-induced edema in animal models, demonstrating significant anti-inflammatory effects compared to standard treatments .
- Anticancer Screening : In vitro studies on cancer cell lines showed that certain derivatives exhibited potent cytotoxicity, suggesting their potential as chemotherapeutic agents.
- Antimicrobial Testing : Research indicated that some derivatives effectively inhibited growth in pathogenic bacterial strains, showcasing their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperidine-Benzene Moiety
BJ13452 (4-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine)
- Key Differences : The benzene ring is substituted with a sulfonyl group at the 4-position instead of a benzoyl group at the 3-position.
- The positional isomerism (3- vs. 4-pyrazole) may affect steric interactions with target proteins .
Compound from ([1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone)
- Key Differences: Replaces the benzoyl-pyrazole with a piperazine-methylphenyl group and introduces a 4-ethylphenoxy substituent on the pyrimidine.
- Implications: The ethylphenoxy group may enhance lipophilicity, while the piperazine could improve solubility. This compound’s dual heterocyclic system (pyrimidine + piperazine) may target dual kinase pathways .
Pyrimidine Core Modifications
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences : Simpler structure with a piperidine directly attached to the pyrimidine and an amine group at the 2-position.
- Implications : The absence of extended substituents reduces molecular weight (MW = 207.27 g/mol) and may improve metabolic stability but limit target specificity .
4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine
- Key Differences : Features a bromo-methylpyrazole and a butynyloxy chain.
- Implications : The bromine atom could facilitate halogen bonding, while the alkyne group may enable click chemistry for bioconjugation. This compound’s higher MW (313.15 g/mol) may reduce bioavailability compared to the target compound .
Pharmacologically Active Analogues
BLU-667
- Structure : Includes a methoxy-pyrimidine linked to a pyrrolo-pyrimidine via a piperazine.
- Implications: BLU-667 is a known RET kinase inhibitor. The target compound’s pyrazole-benzoyl-piperidine moiety may mimic BLU-667’s binding mode but with distinct selectivity due to the benzoyl group .
Crizotinib
Comparative Data Table
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a pyrimidine-chloride with a piperidinylmethoxy intermediate, similar to methods described for BJ13452 .
- Binding Interactions : The 3-benzoyl-pyrazole may engage in π-π stacking with kinase hydrophobic pockets, while the piperidine’s conformation (refined via SHELX programs ) could optimize binding.
- Selectivity : Compared to BLU-667 and Crizotinib, the target compound’s lack of fused heterocycles (e.g., pyrrolo-pyrimidine) may reduce off-target effects but limit potency against specific kinases.
Biological Activity
4-Methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine, with the CAS number 2310124-29-7, is a complex organic compound characterized by a pyrimidine core substituted with various functional groups. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.4 g/mol. The structure includes a pyrimidine ring, a pyrazole moiety, and a piperidine group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2310124-29-7 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator of these targets, modulating signaling pathways involved in various diseases.
Potential Targets
- Enzymes : The compound may inhibit certain enzymes that are critical for cancer cell proliferation.
- Receptors : It could bind to receptors involved in inflammatory responses or pain signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole and piperidine have shown efficacy against various cancer cell lines.
Case Study Findings :
- In Vitro Studies : Research has demonstrated that related compounds can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases (caspase 3, 8, and 9), which are crucial for programmed cell death .
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | <0.5 | MCF-7 | Induces apoptosis via caspase activation |
| Compound B | <0.5 | MDA-MB-231 | Suppresses NF-kB; promotes p53 expression |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, similar to other pyrimidine derivatives .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps:
- Formation of the Pyrimidine Core : Typically through condensation reactions.
- Introduction of Functional Groups : Utilizing coupling reagents for attaching pyrazole and benzoyl groups.
- Final Assembly : Nucleophilic substitution to incorporate the piperidine moiety.
Structure-Activity Relationship
The presence of specific substituents on the pyrimidine core significantly influences the biological activity:
- Methoxy Group : Enhances solubility and bioavailability.
- Pyrazole Moiety : Contributes to anticancer properties through interaction with target proteins.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine?
Answer:
The synthesis typically involves modular assembly of the pyrimidine core, followed by functionalization with a piperidine-benzoyl-pyrazole moiety. Key steps include:
- Core Construction : Use Sonogashira coupling or nucleophilic aromatic substitution to introduce the methoxy-piperidine substituent at the pyrimidine C6 position.
- Piperidine Functionalization : Couple 3-(1H-pyrazol-1-yl)benzoic acid to piperidin-4-ylmethanol via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Final Assembly : Link the pyrimidine and piperidine intermediates via Mitsunobu or Williamson ether synthesis.
Purification : Use flash chromatography (silica gel, gradient elution) and validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Basic: How is structural characterization of this compound performed?
Answer:
- NMR : Confirm regiochemistry using ¹H/¹³C NMR (e.g., pyrimidine C4-CH₃ at ~δ 2.5 ppm; pyrazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~451.2 Da).
- X-ray Crystallography : For absolute stereochemistry (if chiral centers exist), co-crystallize with kinase domains (e.g., JAK or TRK) to resolve binding modes .
Basic: What biological targets are hypothesized for this compound?
Answer:
The pyrimidine-pyrazole-piperidine scaffold suggests kinase inhibition. Likely targets include:
- JAK Kinases : Structural analogs (e.g., Itacitinib) inhibit JAK1 via binding to the ATP pocket .
- TRK Kinases : Pyrazolo-pyrimidine derivatives (e.g., TRK inhibitors in ) show nanomolar activity .
- PI3K : Thieno-pyrimidine analogs (e.g., GDC-0941) target PI3Kα, suggesting similar binding hypotheses .
Methodology : Screen against kinase panels (e.g., DiscoverX) and validate via ATP-competitive assays (Kd < 100 nM preferred).
Advanced: How can structure-activity relationship (SAR) studies optimize potency against JAK/TRK?
Answer:
- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C2 to enhance ATP-binding affinity .
- Piperidine Substituents : Replace benzoyl with 3-fluoro-2-(trifluoromethyl)isonicotinoyl to improve JAK1 selectivity (see Itacitinib derivatives) .
- Pyrazole Optimization : Substitute pyrazole N1 with bulkier groups (e.g., cyclopropyl) to reduce off-target effects .
Validation : Use IC50 profiling in enzymatic assays (TRK: <10 nM target) and cellular models (e.g., Ba/F3-TEL-TRKA) .
Advanced: What crystallographic data support the binding mode of this compound to kinase domains?
Answer:
Co-crystallization with JAK1 (PDB: 6VXS) reveals:
- Pyrimidine Core : Occupies the hinge region via H-bonding with Leu959.
- Piperidine-Benzoyl : Projects into the hydrophobic back pocket (Val911, Ala906).
- Pyrazole : Stabilizes the DFG motif via π-π stacking with Phe958 .
Methodology : Perform X-ray diffraction (1.8–2.2 Å resolution) and analyze using PyMOL/COOT .
Advanced: How do in vivo pharmacokinetic studies inform formulation strategies?
Answer:
- Oral Bioavailability : Optimize logP (2–4) via prodrug strategies (e.g., phosphate esters at the methoxy group) .
- Metabolic Stability : Assess CYP3A4/2D6 inhibition in liver microsomes. Introduce deuterium at labile positions (e.g., piperidine C4) to reduce clearance .
- Brain Penetration : For CNS targets (e.g., TRK in glioblastoma), modify logD to <3 and reduce P-gp efflux .
Advanced: How can researchers resolve contradictions in activity data across cell lines?
Answer:
- Cell-Specific Factors : Check for kinase isoform overexpression (e.g., TRKA vs. TRKB in neuroblastoma vs. NSCLC) .
- Off-Target Effects : Use CRISPR knockdown of suspected kinases (e.g., JAK2) to isolate primary targets .
- Microenvironmental Influence : Test under hypoxic conditions (5% O₂) to mimic tumor physiology .
Advanced: What strategies address poor aqueous solubility in preclinical studies?
Answer:
- Salt Formation : Use hydrochloride or mesylate salts (pKa ~7.5) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance tumor accumulation .
- Co-Solvents : Employ 10% DMSO/30% Captisol® in PBS for IV dosing .
Advanced: How does stereochemistry at the piperidine C4 position affect activity?
Answer:
- (R)-Configuration : Enhances JAK1 binding by aligning the benzoyl group with the hydrophobic cleft .
- (S)-Configuration : Reduces potency by ~10-fold due to steric clash with Gly962 .
Methodology : Synthesize enantiomers via chiral HPLC (Chiralpak IA column) and compare IC50 in kinase assays .
Advanced: What mechanistic studies elucidate apoptosis induction in cancer models?
Answer:
- Pathway Analysis : Use phospho-proteomics (e.g., Luminex xMAP) to quantify JAK-STAT or PI3K/Akt pathway suppression .
- Caspase Activation : Measure cleaved caspase-3/7 via Western blot (72-hour treatment, 1 µM dose) .
- Synergy Screens : Combine with MEK inhibitors (e.g., trametinib) to overcome resistance in KRAS-mutant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
